9-Hydroxypentadecanoic acid
Overview
Description
9-Hydroxypentadecanoic acid is a long-chain fatty acid with an aliphatic tail containing 15 carbon atoms. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral in terms of pH
Synthetic Routes and Reaction Conditions:
- One method for synthesizing this compound involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to the desired product .
- Another approach involves the condensation of the sodium salt of 11-bromoundecanoic acid with Me3SiO(CH2)4MgX in the presence of lithium tetrachlorocuprate (Li2CuCl4) as a catalyst .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
- Oxidation of this compound can produce 9-oxopentadecanoic acid.
- Reduction can yield 9-pentadecanol.
- Substitution reactions can lead to various derivatives depending on the substituent introduced.
Scientific Research Applications
9-Hydroxypentadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of 9-hydroxypentadecanoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
15-Hydroxypentadecanoic acid: Similar in structure but with the hydroxyl group at the 15th position.
16-Hydroxyhexadecanoic acid: Another long-chain fatty acid with a hydroxyl group at the 16th position.
Uniqueness:
- 9-Hydroxypentadecanoic acid is unique due to the position of the hydroxyl group at the 9th carbon, which influences its chemical reactivity and biological activity. This positional difference can affect its interaction with enzymes and its role in metabolic pathways.
Properties
IUPAC Name |
9-hydroxypentadecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-8-11-14(16)12-9-6-5-7-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJOBOZUQBBKPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560518 | |
Record name | 9-Hydroxypentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-46-9 | |
Record name | 9-Hydroxypentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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